molecular formula C12H26N4O5 B141515 Poly(lysine(alanylalanine)) CAS No. 130059-76-6

Poly(lysine(alanylalanine))

Cat. No. B141515
M. Wt: 306.36 g/mol
InChI Key: NNMKIPKDJJVWKP-JGAGYOMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poly(lysine(alanylalanine)) is a biopolymer that has gained significant attention in the field of biomedicine due to its unique properties. This polymer is a combination of lysine and alanine-alanine dipeptides, which makes it a cationic and hydrophobic polymer. Poly(lysine(alanylalanine)) is synthesized through a simple and cost-effective method, which makes it an attractive option for various applications.

Mechanism Of Action

Poly(lysine(alanylalanine)) interacts with negatively charged molecules through electrostatic interactions, which leads to the formation of complexes. These complexes can then be internalized by cells through endocytosis, leading to the release of the cargo molecule. In gene therapy, poly(lysine(alanylalanine)) can also act as a transfection agent, facilitating the delivery of the gene into the cell nucleus.

Biochemical And Physiological Effects

Poly(lysine(alanylalanine)) has been shown to have low toxicity and high biocompatibility, making it an attractive option for various applications. In vitro studies have shown that poly(lysine(alanylalanine)) can enhance the transfection efficiency of plasmid DNA, leading to increased gene expression. In vivo studies have shown that poly(lysine(alanylalanine)) can improve the pharmacokinetics and biodistribution of drugs, leading to increased efficacy.

Advantages And Limitations For Lab Experiments

Poly(lysine(alanylalanine)) has several advantages for lab experiments, including its easy synthesis and purification, low toxicity, and high biocompatibility. However, the cationic nature of the polymer can also lead to non-specific interactions with negatively charged molecules, leading to decreased specificity. Additionally, the hydrophobic nature of the polymer can also lead to aggregation and precipitation in aqueous solutions.

Future Directions

Include the development of new synthesis methods, the optimization of existing methods, and the exploration of new applications. Poly(lysine(alanylalanine)) has the potential to revolutionize the field of biomedicine and improve the lives of millions of people worldwide.

Synthesis Methods

Poly(lysine(alanylalanine)) can be synthesized through two methods: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SOPS). In SPPS, the polymer is synthesized on a solid support, while in SOPS, the polymer is synthesized in a solution. Both methods involve the coupling of lysine and alanine-alanine dipeptides using a coupling reagent. The resulting polymer is then purified using various methods, such as dialysis and HPLC.

Scientific Research Applications

Poly(lysine(alanylalanine)) has various scientific research applications, including drug delivery, gene therapy, and tissue engineering. Due to its cationic nature, poly(lysine(alanylalanine)) can interact with negatively charged molecules, such as nucleic acids and proteins, making it an ideal candidate for drug delivery and gene therapy. In tissue engineering, poly(lysine(alanylalanine)) can be used as a scaffold material due to its biocompatibility and biodegradability.

properties

CAS RN

130059-76-6

Product Name

Poly(lysine(alanylalanine))

Molecular Formula

C12H26N4O5

Molecular Weight

306.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C6H12N2O3.C6H14N2O2/c1-3(7)5(9)8-4(2)6(10)11;7-4-2-1-3-5(8)6(9)10/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);5H,1-4,7-8H2,(H,9,10)/t3-,4-;5-/m00/s1

InChI Key

NNMKIPKDJJVWKP-JGAGYOMOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N

SMILES

CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N

Other CAS RN

130059-76-6

synonyms

(poly-Lys)AA
poly(Lys(DL-Ala-Ala))
poly(lysine(alanylalanine))

Origin of Product

United States

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